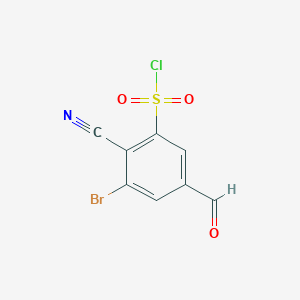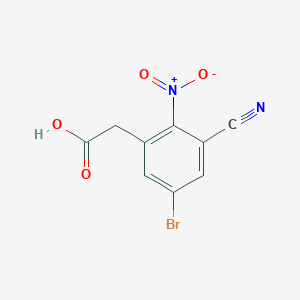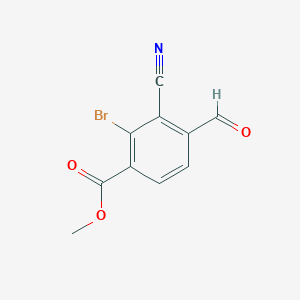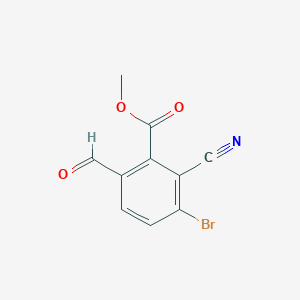
3-Bromo-2-cyano-5-formylbenzenesulfonyl chloride
Übersicht
Beschreibung
3-Bromo-2-cyano-5-formylbenzenesulfonyl chloride (3-BCFC) is a synthetic compound used for a variety of purposes in the laboratory. It is a colorless, crystalline solid that is soluble in organic solvents. 3-BCFC is a versatile reagent with a wide range of applications in organic synthesis, including the preparation of a variety of heterocyclic compounds and the synthesis of organic molecules. It is also used in biochemistry and physiology research, as well as in pharmaceutical research.
Wissenschaftliche Forschungsanwendungen
3-Bromo-2-cyano-5-formylbenzenesulfonyl chloride is widely used in the synthesis of heterocyclic compounds, such as pyridines, quinolines, and thiophenes. It is also used in the synthesis of a variety of organic molecules, such as peptides and carbohydrates. In addition, 3-Bromo-2-cyano-5-formylbenzenesulfonyl chloride is used in biochemistry and physiology research, as it can be used to modify proteins and enzymes. It is also used in pharmaceutical research, as it can be used to modify drug molecules.
Wirkmechanismus
The mechanism of action of 3-Bromo-2-cyano-5-formylbenzenesulfonyl chloride is not fully understood. However, it is known that the reaction of 3-Bromo-2-cyano-5-formylbenzenesulfonyl chloride with proteins and enzymes involves the formation of a covalent bond between the 3-Bromo-2-cyano-5-formylbenzenesulfonyl chloride and the protein or enzyme. This covalent bond can then be used to modify the protein or enzyme, which can in turn affect its function.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 3-Bromo-2-cyano-5-formylbenzenesulfonyl chloride are not fully known. However, it is known that 3-Bromo-2-cyano-5-formylbenzenesulfonyl chloride can be used to modify proteins and enzymes, which can in turn affect their function. For example, 3-Bromo-2-cyano-5-formylbenzenesulfonyl chloride can be used to modify enzymes involved in the metabolism of drugs, which can affect the rate at which the drug is metabolized. In addition, 3-Bromo-2-cyano-5-formylbenzenesulfonyl chloride can be used to modify proteins involved in signal transduction, which can affect the activity of the protein.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3-Bromo-2-cyano-5-formylbenzenesulfonyl chloride in laboratory experiments is its versatility. It can be used to modify a wide variety of proteins and enzymes, which can be beneficial for a variety of research applications. In addition, 3-Bromo-2-cyano-5-formylbenzenesulfonyl chloride is relatively easy to synthesize and is relatively stable in organic solvents.
However, there are some limitations to using 3-Bromo-2-cyano-5-formylbenzenesulfonyl chloride in laboratory experiments. First, the reaction of 3-Bromo-2-cyano-5-formylbenzenesulfonyl chloride with proteins and enzymes can be difficult to control, as the reaction is highly dependent on the reaction conditions. In addition, 3-Bromo-2-cyano-5-formylbenzenesulfonyl chloride can be toxic, and care should be taken to ensure that it is handled properly.
Zukünftige Richtungen
The future directions for research involving 3-Bromo-2-cyano-5-formylbenzenesulfonyl chloride are numerous. One potential direction is to further explore the mechanism of action of 3-Bromo-2-cyano-5-formylbenzenesulfonyl chloride, as this could lead to a better understanding of how it modifies proteins and enzymes. In addition, further research could be done to explore the biochemical and physiological effects of 3-Bromo-2-cyano-5-formylbenzenesulfonyl chloride, as this could lead to a better understanding of how it affects the body. Finally, further research could be done to explore the potential applications of 3-Bromo-2-cyano-5-formylbenzenesulfonyl chloride in pharmaceutical research, as this could lead to the development of new drugs.
Eigenschaften
IUPAC Name |
3-bromo-2-cyano-5-formylbenzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3BrClNO3S/c9-7-1-5(4-12)2-8(6(7)3-11)15(10,13)14/h1-2,4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYITYGFYQUEUHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1S(=O)(=O)Cl)C#N)Br)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BrClNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-2-cyano-5-formylbenzenesulfonyl chloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-{[(5-Chloro-2-hydroxyphenyl)methyl]amino}benzoic acid](/img/structure/B1417005.png)





![3-Methyl-3-[4-(propan-2-yl)phenyl]oxolane-2,5-dione](/img/structure/B1417013.png)
![[3-(3-Methylbutoxy)phenyl]boronic acid](/img/structure/B1417015.png)

![6-Chloro-3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1417020.png)
